molecular formula C14H18N2O3 B8051227 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane

2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane

Cat. No.: B8051227
M. Wt: 262.30 g/mol
InChI Key: FEPTYQXIVWXCAE-UHFFFAOYSA-N
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Description

2-Cbz-8-Oxa-2,5-diaza-spiro[35]nonane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required. The process is optimized for efficiency and yield, often involving continuous flow chemistry to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions and binding affinities. Its structural complexity allows for the exploration of biological pathways and mechanisms.

Medicine: In the medical field, this compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in various industrial processes.

Mechanism of Action

The mechanism by which 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one

  • 7-Cbz-2-oxo-7-aza-spiro[3.5]nonane

  • 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane

Uniqueness: 2-Cbz-8-Oxa-2,5-diaza-spiro[3.5]nonane stands out due to its specific spirocyclic structure, which provides unique chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

benzyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(19-8-12-4-2-1-3-5-12)16-9-14(10-16)11-18-7-6-15-14/h1-5,15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPTYQXIVWXCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1)CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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